ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridopyrimidine core, and a piperidine carboxylate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidine core, and the esterification of the piperidine carboxylate.
Formation of Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Construction of Pyridopyrimidine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with a formamide or similar reagent to form the pyridopyrimidine core.
Esterification of Piperidine Carboxylate: This step involves the reaction of piperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Ammonia or amines in the presence of a catalyst such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Thiazolidinone Derivatives: Known for their antimicrobial and anticancer activities.
Pyridopyrimidine Derivatives: Studied for their antiviral and anti-inflammatory properties.
Piperidine Carboxylate Esters: Investigated for their potential as drug candidates in various therapeutic areas.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H22N4O4S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-20(28)13-7-10-24(11-8-13)17-14(12-15-19(27)23(2)21(30)31-15)18(26)25-9-5-4-6-16(25)22-17/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3/b15-12- |
InChI Key |
NSGPCJCCIGQFBK-QINSGFPZSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
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